molecular formula C12H18N2O3 B1375496 tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate CAS No. 1029715-22-7

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate

Cat. No.: B1375496
CAS No.: 1029715-22-7
M. Wt: 238.28 g/mol
InChI Key: KKWODXVNKQZVKV-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate is a chemical compound with the molecular formula C12H18N2O3. It is commonly used in scientific research due to its unique molecular structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(pyridin-2-yloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild conditions with appropriate catalysts.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: Investigated for its potential as a prodrug that can be enzymatically converted to active compounds in vivo.

    Medicine: Explored for its potential use in drug delivery systems and cancer therapy.

    Industry: Utilized in catalysis and environmental applications due to its stability and reactivity

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate involves its conversion to active compounds by enzymatic hydrolysis. The enzyme carboxylesterase 2 (CES2) is responsible for this conversion, which occurs in various tissues including the liver, small intestine, and colon. The active compounds then exert their effects by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(pyridin-3-yloxy)ethyl)carbamate
  • tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate
  • tert-Butyl (2-(quinolin-2-yloxy)ethyl)carbamate

Uniqueness

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to its analogs.

Biological Activity

Introduction

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyridin-2-yloxyethyl group. This unique architecture contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. The compound can act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interaction with binding sites. These interactions can lead to alterations in cellular signaling pathways, impacting physiological responses.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, studies have shown that certain derivatives can inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

Receptor Modulation

The compound may also influence receptor activity, particularly in pathways related to neurotransmission and cancer progression. By modulating receptor functions, it may alter downstream signaling cascades that are crucial in various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. For example, derivatives have shown efficacy against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, suggesting a role as a therapeutic agent in oncology . The compound's ability to induce apoptosis and inhibit tumor growth has been documented, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.126 μM, highlighting its potency against aggressive cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds, revealing that some derivatives exhibited strong activity against resistant bacterial strains, reinforcing the potential application of this compound in treating infections caused by resistant pathogens.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
tert-Butyl (2-(piperidin-4-yloxy)ethyl)carbamateContains piperidineDifferent receptor modulation profile
tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamateVariation in oxygen positionEnhanced antimicrobial properties
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamateIncorporates alkyne groupUnique chemical reactivity

This table illustrates how structural variations among similar compounds can lead to diverse biological activities.

Properties

IUPAC Name

tert-butyl N-(2-pyridin-2-yloxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWODXVNKQZVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739054
Record name tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029715-22-7
Record name 1,1-Dimethylethyl N-[2-(2-pyridinyloxy)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029715-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl azodicarboxylate (630 μL, 4.00 mmol) was added to a mixture of 2-hydroxypyridine (0.380 g, 4.0 mmol), tert-butyl (2-hydroxyethyl)carbamate (0.322 g, 2.0 mmol) and triphenylphosphine (1.05 g, 4.0 mmol) in THF (6.0 mL). The mixture was stirred overnight at RT, and concentrated. The residue was chromatographed on silica gel with EtOAc in hexanes to give the product (0.353 g, 74.1%). LCMS: (M+H)=239.2.
Name
Diethyl azodicarboxylate
Quantity
630 μL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.322 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
74.1%

Synthesis routes and methods II

Procedure details

Diethyl azodicarboxylate (630 μL, 4.00 mmol) was added to a mixture of 2-hydroxypyridine (0.380 g, 4.0 mmol), tert-butyl(2-hydroxyethyl)carbamate (0.322 g, 2.0 mmol) and triphenylphosphine (1.05 g, 4.0 mmol) in THF (6.0 mL). The mixture was stirred overnight at RT, and concentrated. The residue was chromatographed on silica gel with EtOAc in hexanes to give the product (0.353 g, 74.1%). LCMS: (M+H)=239.2.
Name
Diethyl azodicarboxylate
Quantity
630 μL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.322 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
74.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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